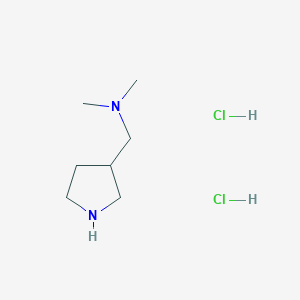

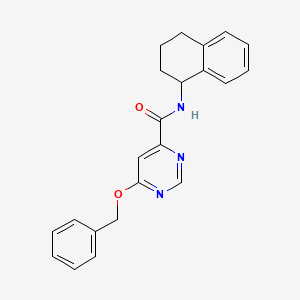

![molecular formula C11H24O2Si B3008164 5-[(叔丁基二甲基甲硅烷基)氧基]戊-2-酮 CAS No. 86864-59-7](/img/structure/B3008164.png)

5-[(叔丁基二甲基甲硅烷基)氧基]戊-2-酮

描述

The compound "5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one" is a silicon-containing organic molecule that is of interest in synthetic organic chemistry due to its potential utility in various chemical transformations and as a building block for more complex molecules. The tert-butyldimethylsilyl (TBDMS) group is commonly used as a protective group for alcohols and other reactive functionalities due to its stability and ease of removal under certain conditions.

Synthesis Analysis

The synthesis of molecules related to "5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one" has been explored in several studies. For instance, the kinetic resolution of a related compound, 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol, was achieved using Lipase TL at low temperatures, yielding high enantiomeric purity of the resulting alcohol and acetate derivatives . Another study focused on the synthesis of 2-methyl-3-oxa-5-(tert-butyldimethylsilyloxy)methylpentanoate, which is structurally similar to the compound of interest, using a silver oxide catalyst . These methods highlight the versatility of TBDMS-protected intermediates in asymmetric synthesis and their potential application in the synthesis of complex natural products.

Molecular Structure Analysis

The molecular structure of compounds containing the TBDMS group can be quite intricate, as evidenced by the study of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, which revealed an extremely short bridging carbon-carbon bond through X-ray crystal structure determination . Although this particular study does not directly analyze "5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one," it underscores the importance of structural analysis in understanding the properties and reactivity of silicon-containing organic compounds.

Chemical Reactions Analysis

The chemical reactivity of TBDMS-protected compounds is a subject of interest in synthetic chemistry. For example, the formation of a 1-bicyclo[1.1.1]pentyl anion through the fluoride-induced desilylation of a TBDMS-protected compound demonstrates the potential for generating reactive intermediates from silicon-protected precursors . This type of reactivity is crucial for the development of new synthetic routes and the preparation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of TBDMS-protected compounds are influenced by the presence of the silyl group. The stability of the TBDMS group under various conditions makes it a valuable tool in organic synthesis. The study on the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane provides insights into the strength of tertiary C-H bonds in the presence of silicon-containing groups . These properties are essential for understanding the behavior of these compounds during chemical reactions and for designing new synthetic strategies.

科学研究应用

1. 在无金属氧化反应中的应用

发现了一种新方法,涉及使用 α-C(sp(3))-H 键的乙腈对未活化的烯烃进行无金属氧化 1,2-芳基化,以合成 5-氧代戊腈。该方法证明了使用 5-[(叔丁基二甲基甲硅烷基)氧基]戊-2-酮等化合物在 C-C 键形成和芳基迁移反应中的有效性 (Li 等人,2015 年)。

2. 克里普托菲辛-24 的合成

已经报道了合成克里普托菲辛的关键组分的有效方案,利用了叔丁基 (5S,6R,2E, 7E)-5-[(叔丁基二甲基甲硅烷基)氧基]-6-甲基-8-苯基-2, 7-辛二烯酸酯,它与 5-[(叔丁基二甲基甲硅烷基)氧基]戊-2-酮密切相关。这些化合物在合成像克里普托菲辛-24 这样的复杂分子结构中至关重要 (Eggen 等人,2000 年)。

3. 在异构化反应中的用途

该化合物已用于钌催化的异构化反应中,展示了其在合成复杂有机分子中的作用。这突出了其在促进不同类型化学反应中的多功能性 (Wakamatsu 等人,2000 年)。

4. 结构复杂分子的合成

合成复杂分子结构(例如制药行业中使用的分子结构)是 5-[(叔丁基二甲基甲硅烷基)氧基]戊-2-酮 的另一个应用。它在合成各种天然产物中发挥了重要作用,展示了其在药物化学领域的重要性 (Hamad & Schinzer,2000 年)。

5. 在光化学异构化中的作用

该化合物在光化学异构化过程中起着重要作用,这是有机化学中用于创建不同分子结构的重要反应 (Iwamoto 等人,2003 年)。

作用机制

Biochemical Pathways

5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one may participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one. For instance, the compound should be stored in an inert atmosphere and under -20°C . These conditions can help maintain the stability of the compound and ensure its efficacy.

属性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOZAQHSDGTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

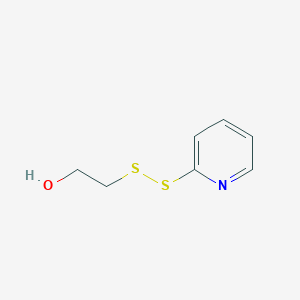

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

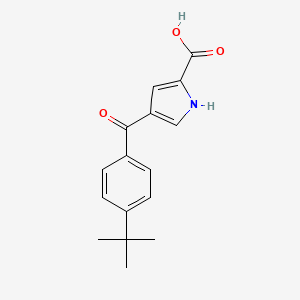

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

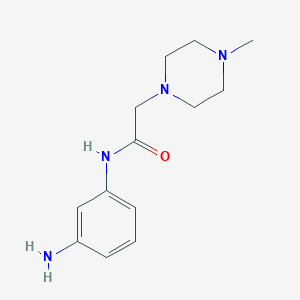

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)